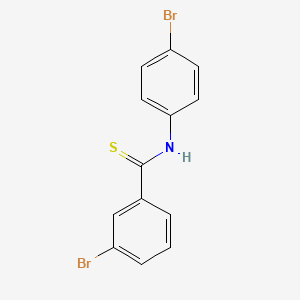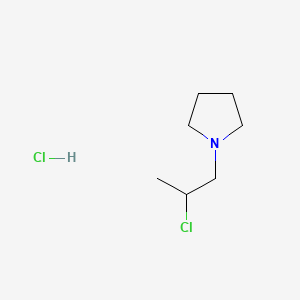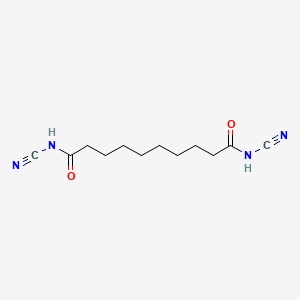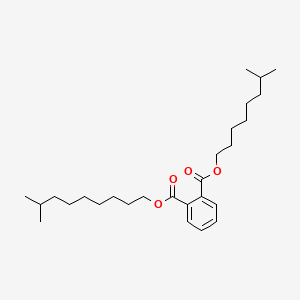
Tetrakis(2-hydroxyethyl)ammonium stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-hydroxyethyl)ammonium stearate is a chemical compound with the molecular formula C26H55NO6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its role as a surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(2-hydroxyethyl)ammonium stearate can be synthesized through the reaction of stearic acid with tetrakis(2-hydroxyethyl)ammonium chloride. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2-hydroxyethyl)ammonium stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-hydroxyethyl)ammonium stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of tetrakis(2-hydroxyethyl)ammonium stearate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to form micelles and other structures that can encapsulate and transport various molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2-hydroxyethyl)ammonium chloride
- Tetrakis(2-hydroxyethyl)ammonium bromide
- Tetrakis(2-hydroxyethyl)ammonium sulfate
Uniqueness
Tetrakis(2-hydroxyethyl)ammonium stearate is unique due to its long stearate chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its counterparts with shorter or different anionic groups.
Eigenschaften
CAS-Nummer |
94109-15-6 |
|---|---|
Molekularformel |
C18H35O2.C8H20NO4 C26H55NO6 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
octadecanoate;tetrakis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C18H36O2.C8H20NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-5-1-9(2-6-11,3-7-12)4-8-13/h2-17H2,1H3,(H,19,20);10-13H,1-8H2/q;+1/p-1 |
InChI-Schlüssel |
HKWINVFGQLOGBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[N+](CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

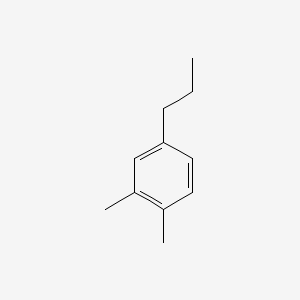
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

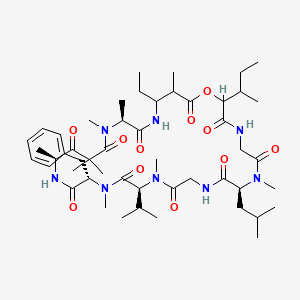

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

